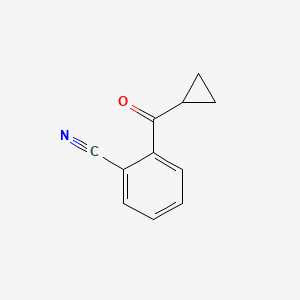
2-Cyanophenyl cyclopropyl ketone
Description
2-Cyanophenyl cyclopropyl ketone (CCPK) is a light yellow solid with a chemical formula of C11H9NO . Its IUPAC name is 2-(cyclopropylcarbonyl)benzonitrile . The compound has a molecular weight of 171.2 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Cyanophenyl cyclopropyl ketone is represented by the linear formula C11H9NO . The InChI code for the compound is 1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2 .Physical And Chemical Properties Analysis
2-Cyanophenyl cyclopropyl ketone is a light yellow solid . Its density is 1.18g/cm3 . The boiling point is 331.7ºC at 760 mmHg .Relevant Papers One relevant paper describes an unprecedented triple catalytic, general ring-opening cyanation reaction of cyclopropyl ketones for the construction of γ-cyanoketones . The key is to merge photoredox catalysis with Lewis acid catalysis and copper catalysis to enable the selective cleavage of the carbon–carbon bonds .
Scientific Research Applications
1. Cyclopropane Cycloaddition Reactions
- Application Summary: Cyclopropane derivatives, including 2-Cyanophenyl cyclopropyl ketone, have been used in cycloaddition reactions for the rapid construction of cyclic, polycyclic, or bridged cyclic products . These reactions have been used in asymmetric synthesis of cyclic frameworks and building blocks for natural products .
- Methods of Application: The cycloaddition reactions of cyclopropane derivatives merge photoredox catalysis, C–H bond activation, and radical cascade processes to establish new cycloaddition modes . Along with the ring-opening of cyclopropane by a variety of catalytic systems, it can be readily used as two- to seven-carbon synthons for various cycloaddition reactions .
- Results or Outcomes: This synthetic chemistry has recently blossomed in the pursuit of highly efficient asymmetric cycloadditions, C–H bond-activated cycloadditions, photoredox catalysis-cooperated cycloadditions, and several other unique reaction processes .
2. Catalytic Formal [3 + 2] Cycloadditions
- Application Summary: Alkyl cyclopropyl ketones, including 2-Cyanophenyl cyclopropyl ketone, are used as versatile substrates for catalytic formal [3 + 2] cycloadditions with alkenes, alkynes, and previously unexplored enyne partners . These reactions efficiently deliver complex, sp3-rich products .
- Methods of Application: The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle .
- Results or Outcomes: For the most recalcitrant alkyl cyclopropyl ketones, catalysis is “switched-on” using these new robust conditions, and otherwise unattainable products are delivered . Combined experimental and computational studies have been used to identify and probe reactivity trends among alkyl cyclopropyl ketones .
3. Strained Ring-Induced Cycloadditions
- Application Summary: Cyclopropane derivatives, including 2-Cyanophenyl cyclopropyl ketone, can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures . These reactions have attracted the attention of many organic chemists due to their promising reactivities and excellent chemo- and stereoselectivities .
- Methods of Application: The cycloaddition reaction is a prevailing synthetic tool for the construction of valuable cyclic, polycyclic, and heterocyclic skeletons . Today, cycloaddition reactions have been extensively explored and can now include asymmetric Lewis acid catalysis, transition-metal catalysis (TMC), C–H bond activation, photoredox catalysis, and free radical-initiated cascades, among many others .
- Results or Outcomes: This synthetic chemistry has recently blossomed in the pursuit of highly efficient asymmetric cycloadditions, C–H bond-activated cycloadditions, photoredox catalysis-cooperated cycloadditions, and several other unique reaction processes .
4. Reduction of Unactivated Aliphatic Carbonyl Compounds
- Application Summary: Alkyl cyclopropyl ketones, including 2-Cyanophenyl cyclopropyl ketone, are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions . The major challenge associated with the reduction of unactivated aliphatic carbonyl compounds is their low standard redox potential .
- Methods of Application: The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle .
- Results or Outcomes: For the most recalcitrant alkyl cyclopropyl ketones, catalysis is “switched-on” using these new robust conditions, and otherwise unattainable products are delivered . Combined experimental and computational studies have been used to identify and probe reactivity trends among alkyl cyclopropyl ketones .
3. Strained Ring-Induced Cycloadditions
- Application Summary: Cyclopropane derivatives, including 2-Cyanophenyl cyclopropyl ketone, can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures . These reactions have attracted the attention of many organic chemists due to their promising reactivities and excellent chemo- and stereoselectivities .
- Methods of Application: The cycloaddition reaction is a prevailing synthetic tool for the construction of valuable cyclic, poly- cyclic, and heterocyclic skeletons . Today, cycloaddition reactions have been extensively explored and can now include asymmetric Lewis acid catalysis, transition-metal catalysis (TMC), C–H bond acti-vation, photoredox catalysis, and free radical-initiated cascades, among many others .
- Results or Outcomes: This synthetic chemistry has recently blossomed in the pursuit of highly efficient asymmetric cycloadditions, C–H bond-activated cycloadditions, photoredox catalysis-cooper-ated cycloadditions, and several other unique reaction processes .
4. Reduction of Unactivated Aliphatic Carbonyl Compounds
- Application Summary: Alkyl cyclopropyl ketones, including 2-Cyanophenyl cyclopropyl ketone, are introduced as versatile substrates for catalytic formal [3 + 2] cycloadditions . The major challenge associated with the reduction of unactivated aliphatic carbonyl compounds is their low standard redox potential .
- Methods of Application: The key to effectively engaging this relatively unreactive new substrate class is the use of SmI2 as a catalyst in combination with substoichiometric amounts of Sm0 . The latter likely acts to prevent catalyst deactivation by returning SmIII to the catalytic cycle .
- Results or Outcomes: For the most recalcitrant alkyl cyclopropyl ketones, catalysis is “switched-on” using these new robust conditions, and otherwise unattainable products are delivered . Combined experimental and computational studies have been used to identify and probe reactivity trends among alkyl cyclopropyl ketones .
properties
IUPAC Name |
2-(cyclopropanecarbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-9-3-1-2-4-10(9)11(13)8-5-6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDFVOOALMOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642487 | |
| Record name | 2-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanophenyl cyclopropyl ketone | |
CAS RN |
898789-83-8 | |
| Record name | 2-(Cyclopropylcarbonyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Cyclopropanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



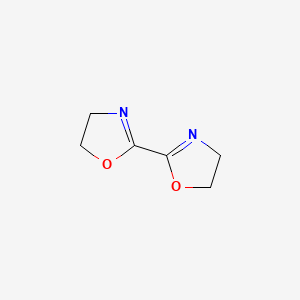
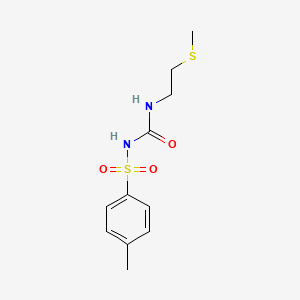
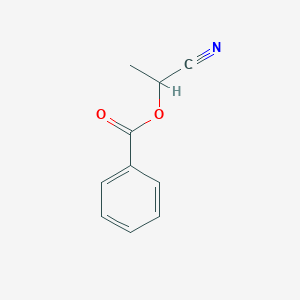
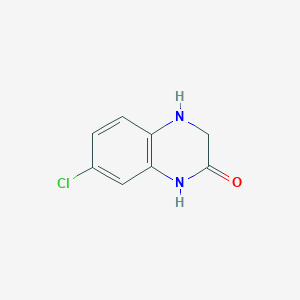
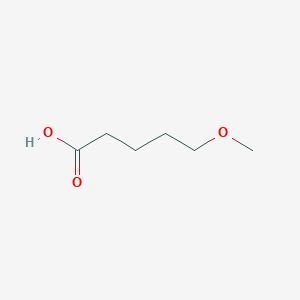
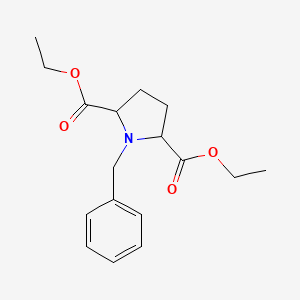
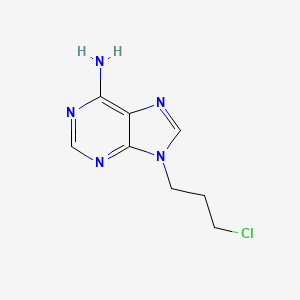
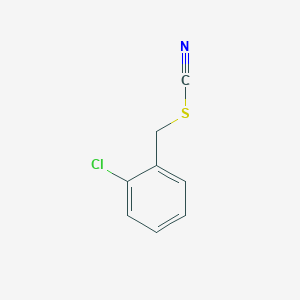
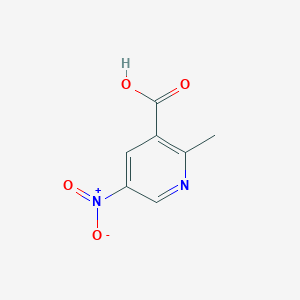
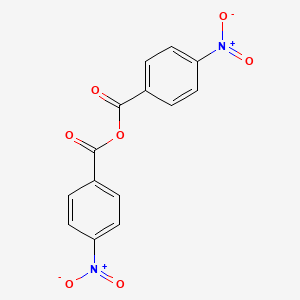
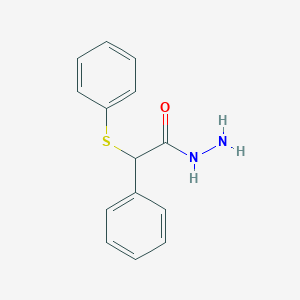
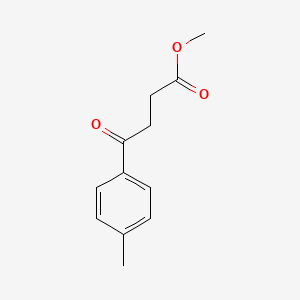
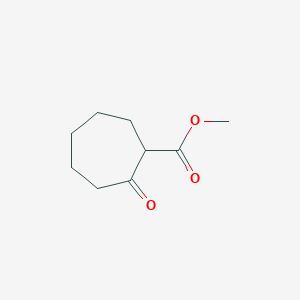
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B1346458.png)